molecular formula C20H10Cl2F3NO4 B2413638 Bis(2-chlorophenyl) 4-(trifluoromethyl)-2,6-pyridinedicarboxylate CAS No. 1209764-28-2

Bis(2-chlorophenyl) 4-(trifluoromethyl)-2,6-pyridinedicarboxylate

Cat. No. B2413638
CAS RN: 1209764-28-2
M. Wt: 456.2
InChI Key: KILPPDKUARUESI-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that contains two chlorophenyl groups, a trifluoromethyl group, and a pyridinedicarboxylate group. These groups are common in many pharmaceuticals and other biologically active compounds .


Molecular Structure Analysis

The molecular structure of this compound would likely be complex due to the presence of multiple functional groups. Detailed spectroscopic data (1H NMR, 13C NMR, 19F NMR, IR, MS) would be needed to fully analyze the structure .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would likely depend on the specific arrangement of its functional groups. For example, similar compounds have been found to have melting points in the range of 47-49 °C .

Scientific Research Applications

Pseudo-crown Ether-like Structures

Bis(2-chlorophenyl) 4-(trifluoromethyl)-2,6-pyridinedicarboxylate has been studied for its ability to form pseudo-crown ether-like structures through hydrogen bonding. This characteristic is evident in both solid and solution phases, showcasing its potential in creating unique molecular arrangements (Habata et al., 2001).

Supramolecular Chemistry and Crystal Structures

The compound contributes to the development of supramolecular chemistry, particularly in designing layered crystalline materials. Its properties facilitate the formation of stable ionic hydrogen bonds and two-dimensional molecular networks, offering insights for engineering crystal structures (MacDonald et al., 2000).

Antimicrobial and Antitumor Activities

Research indicates that this compound, when interacting with certain transition metals, exhibits significant antimicrobial activities. Moreover, it displays promising in vitro cytotoxic activities against human tumor cell lines, suggesting its potential in medical research (Sadeek et al., 2015).

Luminescent Properties and Coordination Polymers

The compound's luminescent properties have been explored, especially in the context of bismuth 2,6-pyridinedicarboxylate compounds. These studies reveal its ability to form molecular structures and frameworks with potential applications in photoluminescence and gas sorption (Thirumurugan et al., 2012).

Redox Activities in Nickel Complexes

The compound's role in the redox activities of nickel complexes has been examined. This research provides insights into the properties and reactivities of these complexes in different oxidation states, highlighting the compound's versatility in coordination chemistry (Reed et al., 2017).

Mechanism of Action

The mechanism of action would depend on the specific application of the compound. For example, some similar compounds have been found to have antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory activities .

Safety and Hazards

The safety and hazards associated with this compound would likely depend on its specific structure and properties. As with any chemical, appropriate safety precautions should be taken when handling it .

Future Directions

The future directions for research on this compound could include further exploration of its synthesis, reactions, and potential applications. For example, there has been recent interest in the development of new difluoromethylation processes and the synthesis of nitrogen heterocycles .

properties

IUPAC Name

bis(2-chlorophenyl) 4-(trifluoromethyl)pyridine-2,6-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H10Cl2F3NO4/c21-12-5-1-3-7-16(12)29-18(27)14-9-11(20(23,24)25)10-15(26-14)19(28)30-17-8-4-2-6-13(17)22/h1-10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KILPPDKUARUESI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)OC(=O)C2=CC(=CC(=N2)C(=O)OC3=CC=CC=C3Cl)C(F)(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H10Cl2F3NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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